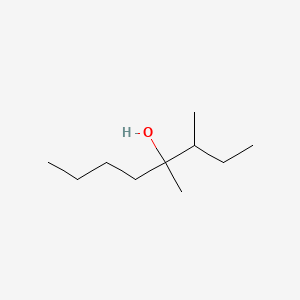
3,4-Dimethyloctan-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyloctan-4-OL: is an organic compound with the molecular formula C10H22O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom in an octane chain, which also has methyl groups attached to the third and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctan-4-OL can be achieved through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 3,4-dimethyl-2-pentanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to a hydroxyl group, yielding the desired alcohol.
化学反応の分析
Types of Reactions: 3,4-Dimethyloctan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones (e.g., 3,4-dimethyl-2-octanone) or carboxylic acids (e.g., 3,4-dimethyloctanoic acid).
Reduction: Alkanes (e.g., 3,4-dimethyloctane).
Substitution: Alkyl halides (e.g., 3,4-dimethyloctyl chloride).
科学的研究の応用
Chemistry: 3,4-Dimethyloctan-4-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays. Its structural properties make it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: While not a common drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including surfactants, lubricants, and plasticizers. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
作用機序
The mechanism of action of 3,4-Dimethyloctan-4-OL depends on its application. In chemical reactions, the hydroxyl group (-OH) serves as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
2,4-Dimethyl-4-octanol: Similar in structure but with different positioning of methyl groups.
3,4-Dimethyl-2-pentanol: A shorter chain alcohol with similar functional groups.
4-Methyl-2-pentanol: Another secondary alcohol with a different carbon chain length.
Uniqueness: 3,4-Dimethyloctan-4-OL is unique due to its specific arrangement of methyl groups and the hydroxyl group on the octane chain. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
特性
CAS番号 |
66719-30-0 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(4,11)9(3)6-2/h9,11H,5-8H2,1-4H3 |
InChIキー |
JEBZCASOCDXENQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















